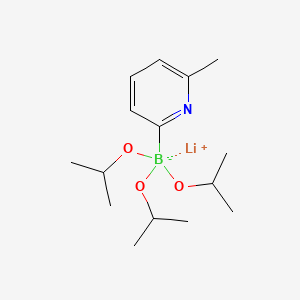
Lithium triisopropyl 2-(6-methylpyridyl)borate
Vue d'ensemble
Description
Lithium triisopropyl 2-(6-methylpyridyl)borate, also known as LiTMP, is a chemical compound that has been extensively studied for its application in organic synthesis. It is a white crystalline powder that is soluble in nonpolar solvents and is commonly used as a strong base in organic reactions. In recent years, LiTMP has gained attention for its potential use in the field of medicinal chemistry due to its unique properties and mechanism of action.
Applications De Recherche Scientifique
Suzuki-Miyaura Coupling Reactions
Lithium triisopropyl borates are employed in Suzuki-Miyaura coupling reactions. These borate species show enhanced stability compared to boronic acids and can be conveniently stored at room temperature. This makes them useful in various heterocycle borylation and coupling processes with aryl halides (Oberli & Buchwald, 2012).
Cross-Coupling Reaction with Aryl Halides
Lithium 2-pyridylboronic acid and its derivatives are used in cross-coupling reactions with aryl halides. This process is important for synthesizing heteroaromatic biaryls, highlighting the versatility of lithium-based borates in organic synthesis (Yamamoto et al., 2012).
Lithium Battery Electrolytes
Certain alkyl borate compounds, such as tris[2H-hexafluoroisopropyl) borate, have been studied as additives for lithium battery electrolytes. They show a significant effect on conductivity enhancement of lithium salts and contribute to the electrochemical stability of the electrolyte, making them valuable in the development of more efficient lithium batteries (Sun et al., 2002).
Antifungal Terbinafine Synthesis
Lithium alkynyl(triisopropoxy)borates are utilized in coupling reactions with aryl halides for the synthesis of antifungal compounds like terbinafine. This showcases the role of lithium-based borates in medicinal chemistry (Oh & Jung, 2000).
Electrolyte Additive for Lithium-Ion Batteries
Triisopropyl borate has been used as an electrolyte additive to enhance the cycle stability of high voltage lithium-ion batteries. It forms a protective film on the cathode surface, inhibiting the decomposition of electrolyte solvents (Zhaoming et al., 2019).
Synthesis of Ortho Substituted Arylboronic Esters
These compounds are synthesized via ortho lithiation and in situ boration, demonstrating their utility in creating ortho substituted arylboronic esters, which are valuable intermediates in organic chemistry (Kristensen et al., 2001).
Propriétés
IUPAC Name |
lithium;(6-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-10-8-9-14(7)17-15;/h8-13H,1-7H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCELQKDJEHUTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)C)(OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682077 | |
| Record name | Lithium (6-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256364-24-5 | |
| Record name | Lithium (6-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



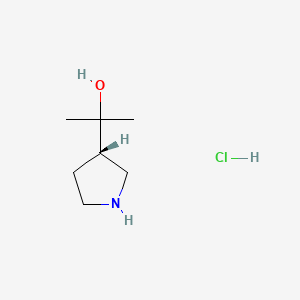
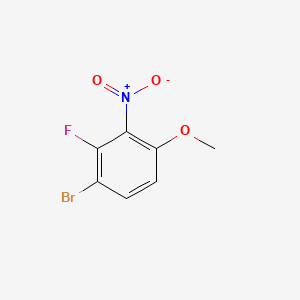
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-](/img/structure/B571802.png)
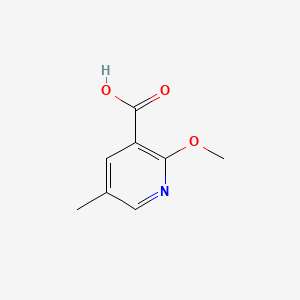

![3-Methyl-2-[4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)quinoxaline](/img/structure/B571807.png)


![tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B571811.png)
![2-Azaspiro[5.5]undecan-1-one](/img/structure/B571813.png)

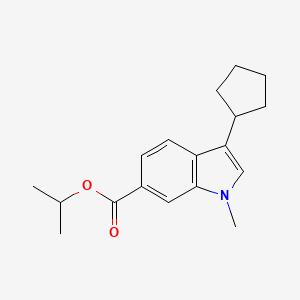
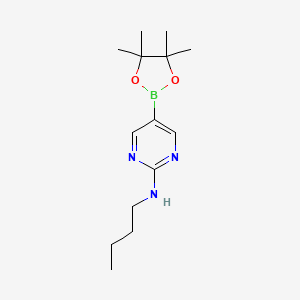
![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B571820.png)